Piperidine-4-carbothioamide
Overview
Description
Piperidine-4-carbothioamide is an organic compound with the molecular formula C6H12N2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbothioamide functional group
Mechanism of Action
Target of Action
Piperidine-4-carbothioamide is a compound that primarily targets mycobacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a significant target for this compound .
Mode of Action
It is known that the compound has a significant impact on the function of this enzyme, leading to changes in the dna structure .
Biochemical Pathways
This compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in various cellular processes, including cell proliferation, survival, and migration. By interacting with these pathways, this compound can influence a wide range of downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on DNA gyrase and the subsequent changes in DNA structure . This can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Piperidine-4-carbothioamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound forms hydrogen bonds and π-π interactions with amino acid residues in the active sites of these enzymes, stabilizing the enzyme-inhibitor complex .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Moreover, this compound can alter the expression of genes related to oxidative stress and inflammation, contributing to its potential anti-inflammatory and antioxidant properties . These cellular effects highlight the therapeutic potential of this compound in treating diseases characterized by dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound binds to the active sites of target enzymes, such as cholinesterases, through hydrogen bonding and π-π interactions . This binding inhibits the enzymatic activity, leading to the accumulation of neurotransmitters and enhanced cholinergic signaling. Additionally, this compound can modulate the activity of transcription factors, influencing gene expression and cellular responses . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit therapeutic effects, such as improved cognitive function and reduced inflammation . At high doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are mediated by enzymes, such as cytochrome P450s, which play a crucial role in the detoxification and elimination of this compound . Additionally, the compound can influence metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, involving specific transporters that recognize its structural features . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the bioavailability and efficacy of this compound in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses . Additionally, the compound can be targeted to the nucleus, influencing gene expression and cellular responses . These subcellular localizations are essential for the diverse biological activities of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of piperidine-4-carbothioamide typically involves the reaction of piperidine with carbon disulfide and ammonia. One common method is the reaction of piperidine with thiophosgene, followed by treatment with ammonia to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce piperidine-4-amine derivatives .
Scientific Research Applications
Piperidine-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidine-4-carbothioamide include:
- Piperidine-4-carboxamide
- Piperidine-4-carbonitrile
- 2-(1-Piperidinyl)acetamide
Uniqueness
This compound is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the carbothioamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Biological Activity
Piperidine-4-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a carbothioamide functional group. Its chemical structure can be represented as follows:
Key Properties:
- Molecular Weight: 114.21 g/mol
- Toxicity: Classified as toxic if swallowed (H301) and causes serious eye irritation (H319) .
1. Antimicrobial Activity
Piperidine derivatives, including this compound, have shown significant antimicrobial properties. A study highlighted the minimum inhibitory concentrations (MICs) for various derivatives against different bacterial strains:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 4 | E. coli |
Piperidine derivative A | 2 | S. aureus |
Piperidine derivative B | 1 | P. aeruginosa |
These results indicate that piperidine derivatives can be effective against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
2. Antiviral Activity
Recent studies have explored the antiviral potential of piperidine derivatives against HIV and other viruses. For instance, compounds derived from this compound exhibited promising activity against HIV-1:
Compound | IC₅₀ (nM) | Target |
---|---|---|
This compound | 73.01 | CCR5 Inhibition |
Compound X | 25.73 | CCR5 Inhibition |
These compounds were evaluated in cell-based assays, demonstrating their ability to inhibit viral replication effectively .
Study on Tuberculostatic Activity
A notable study investigated the tuberculostatic activity of piperidine derivatives, including this compound. The results showed that certain derivatives had MIC values significantly lower than standard antituberculosis drugs:
Compound | MIC (µg/mL) | Strain |
---|---|---|
This compound | 2 | M. tuberculosis (Standard Strain) |
Reference Drug | 0.125 | M. tuberculosis (Standard Strain) |
This study underscores the potential of piperidine derivatives in treating tuberculosis, particularly in drug-resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial and viral infections. For example, its role as a CCR5 antagonist suggests that it may inhibit HIV entry into host cells, thus preventing viral replication .
Conclusion and Future Directions
This compound exhibits a range of biological activities, including antimicrobial and antiviral effects, making it a compound of interest for further pharmacological studies. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.
Future studies should focus on:
- Elucidating the detailed mechanisms of action.
- Exploring structure-activity relationships to design more potent derivatives.
- Conducting in vivo studies to assess the therapeutic potential against various infectious diseases.
Properties
IUPAC Name |
piperidine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBYAWHAIZPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112401-09-9 | |
Record name | Piperidine-4-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Methods of preparing piperidine-4-carbothioamide hydrochloride"?
A1: The research paper primarily focuses on describing new methods for synthesizing this compound hydrochloride []. The abstract highlights the development of these novel processes without delving into specific applications or properties of the compound.
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